3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
The compound “3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” is a derivative of bicyclo[1.1.1]pentane (BCP). BCP derivatives have been extensively investigated over the past three decades for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Synthesis Analysis
The synthesis of BCP derivatives has been a topic of interest in the field of medicinal chemistry. Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a highly strained and compact three-dimensional structure . This core is substituted with a 2-chloro-6-fluorophenyl group and an amine group.Chemical Reactions Analysis
The chemical reactions involving “this compound” would largely depend on the reactivity of the functional groups present in the molecule. The amine group is a common functional group that can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the BCP core could potentially enhance the compound’s solubility, potency, and metabolic stability .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” would depend on various factors including its physical and chemical properties, how it is handled, and how it is disposed of. Specific hazard statements for similar compounds include H302, H315, H319, H335, and precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Future Directions
The future directions for “3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” could involve further exploration of its potential applications in drug discovery and materials science. Given the interest in BCP derivatives as bioisosteres in drug discovery, there could be potential for the development of new drugs featuring this compound .
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVOQIJNQYEIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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